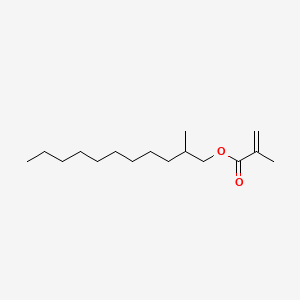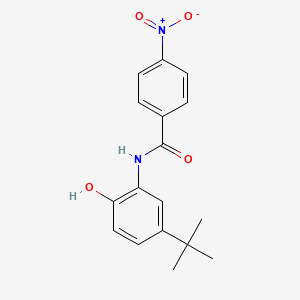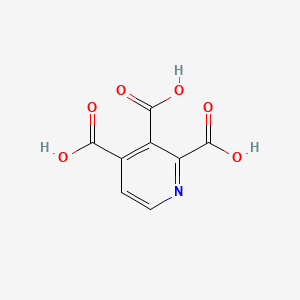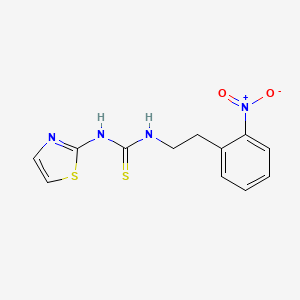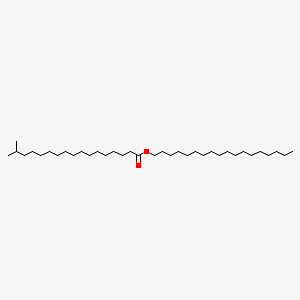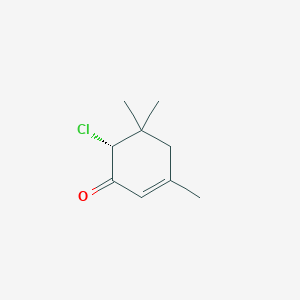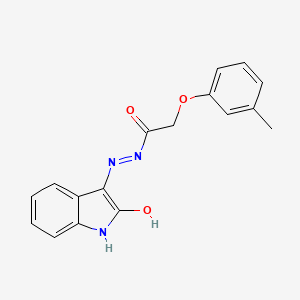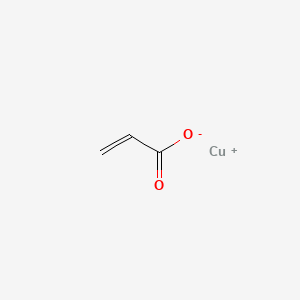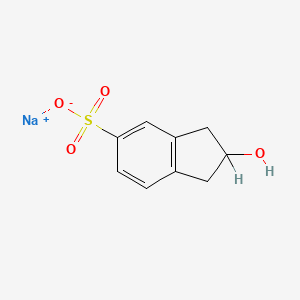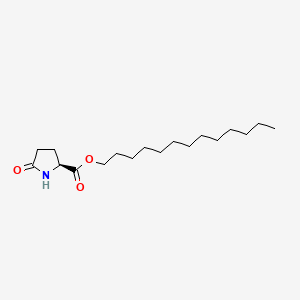
Tridecyl 5-oxo-L-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecyl 5-oxo-L-prolinate: is an organic compound with the molecular formula C18H33NO3 It is a derivative of 5-oxo-L-proline, where the carboxyl group is esterified with a tridecyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tridecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tridecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized acid catalysts can also enhance the reaction rate and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions:
Oxidation: Tridecyl 5-oxo-L-prolinate can undergo oxidation reactions, particularly at the tridecyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form tridecyl 5-hydroxy-L-prolinate using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tridecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Tridecyl carboxylic acids or ketones.
Reduction: Tridecyl 5-hydroxy-L-prolinate.
Substitution: Various alkyl or aryl esters of 5-oxo-L-proline.
科学研究应用
Chemistry: Tridecyl 5-oxo-L-prolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activities and metabolic pathways. It can serve as a substrate or inhibitor for specific enzymes involved in amino acid metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug for delivering 5-oxo-L-proline to specific tissues. Its ability to cross biological membranes makes it a candidate for drug delivery systems.
Industry: In the industrial sector, this compound is used as an additive in lubricants and surfactants. Its amphiphilic nature allows it to enhance the properties of these products, such as improving lubrication and reducing surface tension.
作用机制
Molecular Targets and Pathways: Tridecyl 5-oxo-L-prolinate exerts its effects by interacting with specific enzymes and receptors in biological systems. The ester group allows it to be hydrolyzed, releasing 5-oxo-L-proline, which can then participate in various metabolic pathways. The tridecyl group enhances its lipophilicity, facilitating its transport across cell membranes.
相似化合物的比较
5-oxo-L-proline: The parent compound, which lacks the tridecyl ester group.
Tridecyl 5-hydroxy-L-prolinate: A reduced form of Tridecyl 5-oxo-L-prolinate.
Tridecyl 5-oxo-D-prolinate: The enantiomer of this compound.
Uniqueness: this compound is unique due to its combination of the 5-oxo-L-proline moiety and the tridecyl ester group. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
37673-26-0 |
|---|---|
分子式 |
C18H33NO3 |
分子量 |
311.5 g/mol |
IUPAC 名称 |
tridecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-22-18(21)16-13-14-17(20)19-16/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI 键 |
OZOVXOAZDQCMAM-INIZCTEOSA-N |
手性 SMILES |
CCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
规范 SMILES |
CCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


